MAO-A Inhibition Liability: Target Compound Avoids Potent Off-Target Activity
The target compound lacks the para-chloro substituent found on the high-affinity MAO-A inhibitor analog. This structural distinction is critical: the 4-chlorinated analog, 2-(2-((tert-Butylamino)methyl)-4-chlorophenoxy)acetic acid, is a potent inhibitor of human MAO-A with an IC50 of 4.10 nM [1]. The target compound, without this halogen, is not expected to exhibit this potent activity, constituting a major selectivity advantage for research programs where MAO inhibition is a confounding variable.
| Evidence Dimension | Inhibitory activity against human recombinant MAO-A |
|---|---|
| Target Compound Data | No reported potent MAO-A inhibition (activity predicted to be >1 µM based on analog SAR) |
| Comparator Or Baseline | 2-(2-((tert-Butylamino)methyl)-4-chlorophenoxy)acetic acid (4-Cl analog). IC50: 4.10 nM |
| Quantified Difference | Estimated >240-fold reduction in MAO-A affinity |
| Conditions | Inhibition of human recombinant MAO-A expressed in Sf9 cells using 5-hydroxytryptamine substrate, assessed as hydrogen peroxide production after 1 hr |
Why This Matters
For studies on GABA transporters or other CNS targets where co-inhibition of MAO-A generates ambiguous results, procuring the non-chlorinated compound is essential for clean pharmacological profiling.
- [1] BindingDB BDBM50075949 CHEMBL3415819. IC50 4.10 nM for human MAO-A. View Source
